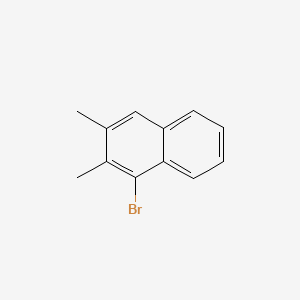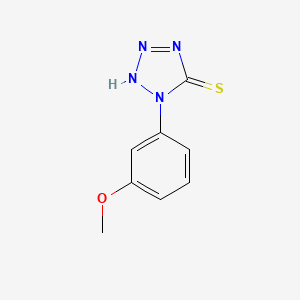
(4-chloro-1H-indol-2-yl)methanol
Übersicht
Beschreibung
“(4-chloro-1H-indol-2-yl)methanol” is a chemical compound with the CAS Number: 53590-41-3 . It has a molecular weight of 181.62 and its IUPAC name is this compound . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-4,11-12H,5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a melting point of 69-70 degrees Celsius . It is a powder in physical form . The compound has a molecular weight of 181.62 .Wissenschaftliche Forschungsanwendungen
(4-chloro-1H-indol-2-yl)methanolethoxyindole has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been studied for its potential to treat depression, anxiety, and Parkinson's disease. It has also been investigated for its potential to treat Alzheimer's disease, Huntington's disease, and other neurological disorders.
Wirkmechanismus
(4-chloro-1H-indol-2-yl)methanolethoxyindole is thought to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is involved in the regulation of neurotransmitters in the brain. By inhibiting MAO, (4-chloro-1H-indol-2-yl)methanolethoxyindole allows for an increase in the levels of neurotransmitters in the brain, which can lead to improved cognitive and emotional functioning.
Biochemical and Physiological Effects
(4-chloro-1H-indol-2-yl)methanolethoxyindole has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as anti-microbial properties. In addition, it has been studied for its potential to treat depression, anxiety, and Parkinson's disease. It has also been investigated for its potential to treat Alzheimer's disease, Huntington's disease, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (4-chloro-1H-indol-2-yl)methanolethoxyindole for lab experiments is its wide range of biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as potential therapeutic applications for depression, anxiety, and Parkinson's disease. It is also relatively easy to synthesize.
The main limitation of (4-chloro-1H-indol-2-yl)methanolethoxyindole for lab experiments is its toxicity. It has been found to be toxic to a variety of cell lines, including human cells. Therefore, it is important to use caution when handling this compound.
Zukünftige Richtungen
There are a variety of potential future directions for the use of (4-chloro-1H-indol-2-yl)methanolethoxyindole. These include the development of novel therapeutic applications, such as the treatment of depression, anxiety, and Parkinson's disease. In addition, further research into its anti-inflammatory, anti-cancer, and anti-microbial properties could lead to new treatments for a variety of conditions. Finally, further studies into its mechanism of action could lead to new insights into the regulation of neurotransmitters in the brain.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers The search results included references to peer-reviewed papers related to "(4-chloro-1H-indol-2-yl)methanol" . These papers could provide more detailed information about the compound and its properties.
Eigenschaften
IUPAC Name |
(4-chloro-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKSAKQPFWXXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)CO)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



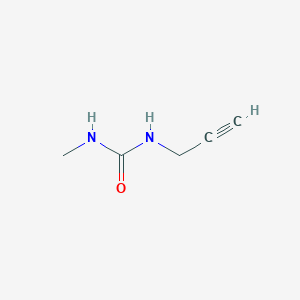

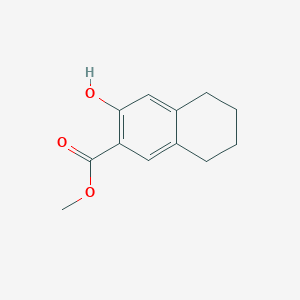

![3-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B3384168.png)
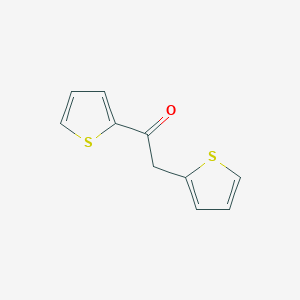

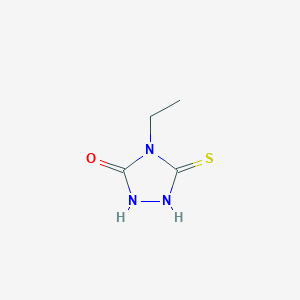

![4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol](/img/structure/B3384207.png)
